molecular formula C24H18BrN3O2 B1227397 (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

Cat. No. B1227397
M. Wt: 460.3 g/mol
InChI Key: BUZCWELQCJCKPT-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-bromophenyl)-2-furanyl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]-2-propenamide is a member of indoles.

Scientific Research Applications

Anticancer Applications

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide, along with its analogs and derivatives, shows promise in anticancer research. Studies have revealed that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines. For instance, certain indole-based chalcones, sharing structural similarities with the compound , have demonstrated potential in inhibiting cancer cell growth (Badria et al., 2019). Additionally, N-(4-bromophenyl)furan-2-carboxamide derivatives have shown antibacterial activity, which could be relevant in cancer treatment, particularly in addressing drug-resistant bacterial strains (Siddiqa et al., 2022).

Antimicrobial and Enzyme Inhibition

The antimicrobial properties of derivatives of this compound have been explored. Research indicates that some derivatives can effectively combat clinically isolated drug-resistant bacteria (Siddiqa et al., 2022). Additionally, certain indole-based compounds have shown inhibition of urease enzymes, suggesting their potential use in therapies targeting specific enzymatic pathways (Nazir et al., 2018).

Synthesis and Chemical Properties

The synthesis and chemical properties of similar compounds have been extensively studied. These studies provide insights into the reactivity and potential applications of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide. For instance, the synthesis of furan-2-yl- and thiophen-2-yl-1-nitrobuta-1,3-dienes offers valuable information on the chemical behavior of furan derivatives (Baichurin et al., 2019).

Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of this compound have been studied for their potential as inhibitors of the epidermal growth factor receptor (EGFR), a significant target in cancer therapy. Research shows that certain N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives exhibit potent anticancer activities, particularly against EGFR high-expressed cancer cell lines (Zhang et al., 2017).

properties

Product Name

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

Molecular Formula

C24H18BrN3O2

Molecular Weight

460.3 g/mol

IUPAC Name

(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

InChI

InChI=1S/C24H18BrN3O2/c25-19-7-5-16(6-8-19)23-10-9-20(30-23)13-18(14-26)24(29)27-12-11-17-15-28-22-4-2-1-3-21(17)22/h1-10,13,15,28H,11-12H2,(H,27,29)/b18-13+

InChI Key

BUZCWELQCJCKPT-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Reactant of Route 6
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.